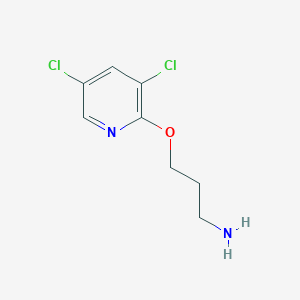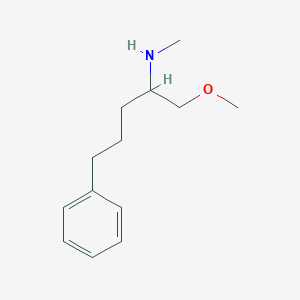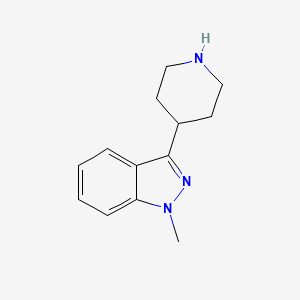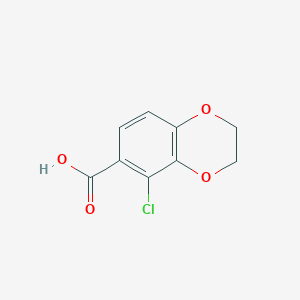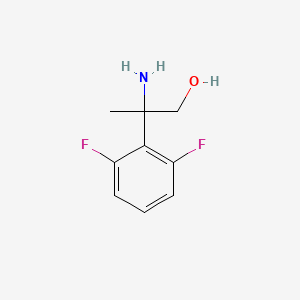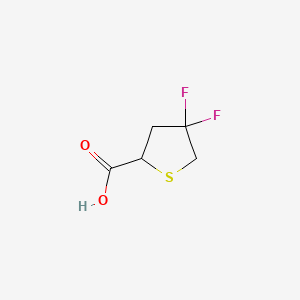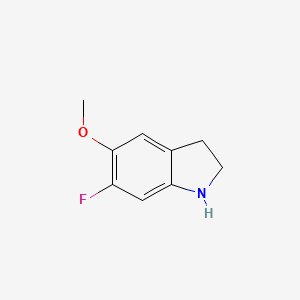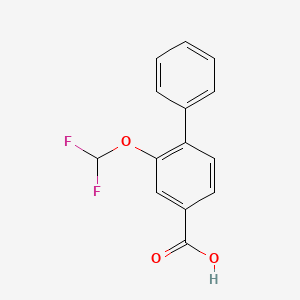
3-(Difluoromethoxy)-4-phenylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-4-phenylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a phenyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-phenylbenzoic acid can be achieved through several methods. . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of more economical reagents and solvents, as well as the implementation of continuous flow processes to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-4-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced aromatic compounds.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Applications De Recherche Scientifique
3-(Difluoromethoxy)-4-phenylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as idiopathic pulmonary fibrosis.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-4-phenylbenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 proteins . This inhibition leads to decreased expression of proteins involved in fibrosis, such as α-SMA and collagen I .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with a cyclopropyl group instead of a phenyl group.
4-Difluoromethoxy-3-hydroxybenzoic acid: Lacks the phenyl group but contains a hydroxyl group.
Uniqueness
3-(Difluoromethoxy)-4-phenylbenzoic acid is unique due to the combination of the difluoromethoxy and phenyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C14H10F2O3 |
|---|---|
Poids moléculaire |
264.22 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-4-phenylbenzoic acid |
InChI |
InChI=1S/C14H10F2O3/c15-14(16)19-12-8-10(13(17)18)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,17,18) |
Clé InChI |
AAABVTIWMNWFRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
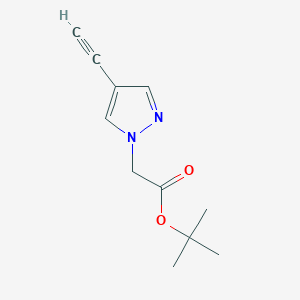

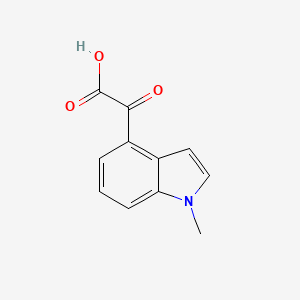
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)
